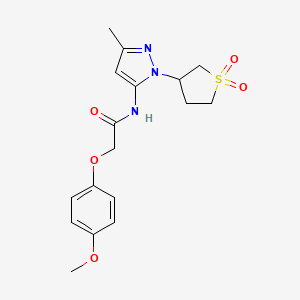![molecular formula C18H21N3O4S3 B2464474 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098638-39-1](/img/structure/B2464474.png)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S3 and its molecular weight is 439.56. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biologically Significant Heterocycles in Optical Sensors
N-heterocycles in Optical Sensing and Biological Applications N-heterocycles, including thiazole and thiophene derivatives, are pivotal in organic chemistry for their biological and medicinal applications. They serve as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them exquisite sensing materials. These compounds also exhibit various biological applications, emphasizing their significance in scientific research beyond optical sensing (Jindal & Kaur, 2021).
Heterocycles and CNS Drug Synthesis
Role in Central Nervous System (CNS) Drug Development Heterocycles, such as thiophene and its derivatives, are integral in developing drugs acting on the CNS. Their ability to form heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) enables them to be used as lead molecules for synthesizing compounds with potential CNS activity. They are essential in the search for new CNS drugs, addressing the increasing CNS disorders and overcoming the adverse effects of existing drugs (Saganuwan, 2017).
Antitubercular Activity of Heterocyclic Compounds
Efficacy against Tuberculosis Compounds like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide derivatives show significant antitubercular activity. Their structural modification and interaction with other heterocyclic groups have led to promising in vitro efficacy against strains like M. tuberculosis. This insight is crucial for designing new leads for anti-TB compounds, underlining the compound's potential in treating infectious diseases (Asif, 2014).
Thiophene Derivatives in Carcinogenicity Studies
Assessment of Potential Carcinogenicity Thiophene derivatives of carcinogens, like the ones mentioned in the compound's structure, have been synthesized and evaluated for potential carcinogenicity. This research primarily aims to understand the carcinogenic potential of structurally new compounds. It involves in vitro predictive tests and is crucial for evaluating the risk associated with new chemical entities, reflecting the compound's significance in toxicological studies (Ashby et al., 1978).
Propiedades
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S3/c1-18(2)9-11-15(13(22)10-18)27-17(19-11)20-16(23)12-5-3-7-21(12)28(24,25)14-6-4-8-26-14/h4,6,8,12H,3,5,7,9-10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTRUGKBUATASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

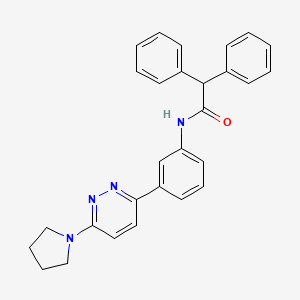
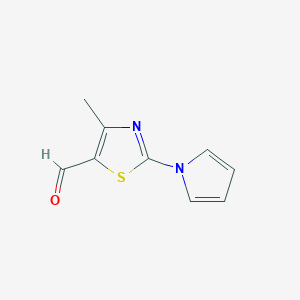
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)


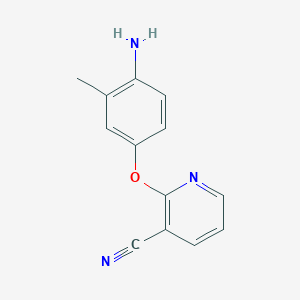
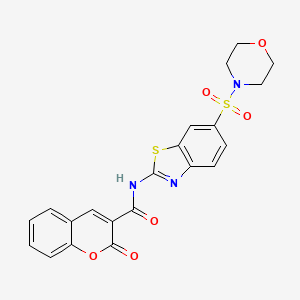
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)

